Quin II

Descripción

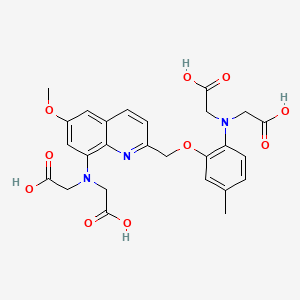

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O10/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBWMEWFFNUFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003065 |

Source

|

| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83014-44-2 |

Source

|

| Record name | Glycine, N-(2-((8-(bis(carboxymethyl)amino)-6-methoxy-2-quinolinyl)methoxy)-4-methylphenyl)-N-(carboxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083014442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quin 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIN2 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R8CW67YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quin-2: A Technical Guide to its Mechanism of Action for Calcium Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Quin-2, a foundational fluorescent indicator for the measurement of intracellular calcium. This document details its mechanism of action, quantitative properties, experimental protocols for its use, and its application in studying calcium signaling pathways.

Core Mechanism of Action

Quin-2 is a synthetic, cell-impermeant fluorescent dye that acts as a high-affinity chelator for calcium ions (Ca²⁺). Its utility in cellular biology stems from its ability to be introduced into live cells in a modified, cell-permeant form and its distinct fluorescence properties upon binding to Ca²⁺.

The fundamental principle of Quin-2's action is a conformational change upon binding to Ca²⁺. In its unbound state, the molecule has a low fluorescence quantum yield. However, when it binds to a calcium ion, its structure becomes more rigid, leading to a significant increase in its fluorescence intensity. This direct relationship between calcium concentration and fluorescence emission allows for the quantification of intracellular Ca²⁺ levels.

To facilitate its entry into cells, Quin-2 is used in its acetoxymethyl (AM) ester form, Quin-2 AM. The AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant Quin-2 tetracarboxylate. This process effectively traps the dye within the cytoplasm, enabling the measurement of cytosolic free calcium concentrations.

Quantitative Data

The following tables summarize the key quantitative properties of Quin-2, providing essential data for experimental design and data interpretation.

Table 1: Binding and Spectroscopic Properties of Quin-2

| Property | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | 115 nM | [1] |

| 60 nM (in the absence of Mg²⁺) | [2] | |

| 2.9 ± 0.2 nM (at pH 7.5) | [3] | |

| Dissociation Constant (Kd) for Mg²⁺ | 89 ± 5 µM (at pH 7.5) | [3] |

| Excitation Wavelength (λex) | 339 nm | [1][4] |

| 332 nm (in 0.1 M Tris pH 8.0, 10 mM Ca²⁺) | [5] | |

| Emission Wavelength (λem) | 492 nm | [1][4] |

| 493 nm (in 0.1 M Tris pH 8.0, 10 mM Ca²⁺) | [5] | |

| Quantum Yield (Ca²⁺-bound) | ~0.14 | [6] |

| Fluorescence Intensity Increase | Approximately 5-fold upon Ca²⁺ saturation | [1] |

| Stoichiometry (Quin-2:Ca²⁺) | 1:1 | [1] |

Experimental Protocols

This section provides detailed methodologies for the use of Quin-2 in measuring intracellular calcium concentrations.

Preparation of Reagents

-

Quin-2 AM Stock Solution:

-

Prepare a 2 to 5 mM stock solution of Quin-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic® F-127 Stock Solution (Optional):

-

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. This nonionic detergent can aid in the solubilization of Quin-2 AM in aqueous buffers.

-

-

Hanks' Balanced Salt Solution (HBSS) with HEPES:

-

Prepare a working solution of HBSS buffered with HEPES to a pH of 7.2-7.4. This will be used as the loading and washing buffer.

-

Cell Loading with Quin-2 AM

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

-

Cell Preparation:

-

Culture cells to the desired confluency on coverslips or in a multi-well plate.

-

-

Preparation of Loading Buffer:

-

On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution.

-

Prepare a working solution of 2 to 20 µM Quin-2 AM in HBSS. For most cell lines, a final concentration of 4-5 µM is recommended.

-

If using Pluronic® F-127, add it to the loading buffer at a final concentration of 0.02-0.04%.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the Quin-2 AM loading buffer to the cells.

-

Incubate the cells at 37°C for 30 to 60 minutes in the dark. The optimal loading time may vary between cell types.

-

-

Washing:

-

After incubation, remove the loading buffer and wash the cells twice with pre-warmed HBSS to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the intracellular Quin-2 AM.

-

Measurement of Intracellular Calcium

-

Instrumentation:

-

Use a fluorescence microscope or a plate reader equipped for fluorescence measurements with excitation and emission wavelengths suitable for Quin-2 (Ex: ~340 nm, Em: ~490 nm).

-

-

Data Acquisition:

-

Acquire baseline fluorescence readings from the Quin-2-loaded cells.

-

Introduce the experimental stimulus (e.g., agonist, ionophore) and record the change in fluorescence intensity over time.

-

Calibration of the Fluorescence Signal

To convert the fluorescence signal into absolute calcium concentrations, a calibration procedure is necessary. This is typically performed at the end of each experiment using the same cells.

-

Determination of Fmax (Maximum Fluorescence):

-

Add a calcium ionophore (e.g., ionomycin (B1663694) at 5-10 µM) to the cells in the presence of a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂ in HBSS). This will saturate the intracellular Quin-2 with Ca²⁺. Record the maximum fluorescence intensity (Fmax).

-

-

Determination of Fmin (Minimum Fluorescence):

-

Chelate the intracellular calcium by adding a high concentration of a calcium chelator (e.g., EGTA at 10-20 mM) to a calcium-free buffer. The pH of the EGTA solution should be adjusted to ~8.0 to ensure efficient chelation. Record the minimum fluorescence intensity (Fmin).

-

-

Calculation of Intracellular Calcium Concentration:

-

The intracellular free calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Where:

-

Kd is the dissociation constant of Quin-2 for Ca²⁺ (typically ~115 nM).

-

F is the experimental fluorescence intensity.

-

Fmin is the minimum fluorescence intensity.

-

Fmax is the maximum fluorescence intensity.

-

-

Visualizations

The following diagrams illustrate the key processes and pathways related to the use of Quin-2 for calcium detection.

Caption: Mechanism of Quin-2 action for intracellular calcium detection.

Caption: Experimental workflow for measuring intracellular calcium using Quin-2.

Caption: A generic GPCR-mediated calcium signaling pathway measurable by Quin-2.

References

- 1. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 2. A new method of determining intracellular free Ca2+ concentration using Quin2-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence lifetime imaging of calcium using Quin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.math.princeton.edu [web.math.princeton.edu]

- 6. Fluorescence lifetime imaging of calcium using Quin–2 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Quin-2: A Technical Guide to the Prototypical Fluorescent Calcium Indicator

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with Quin-2, the first widely adopted fluorescent indicator for measuring intracellular calcium concentrations ([Ca²⁺]i). Developed by Nobel laureate Roger Y. Tsien and his colleagues in the early 1980s, Quin-2 revolutionized the study of cellular signaling by enabling, for the first time, the non-invasive, real-time monitoring of [Ca²⁺]i in small, intact cells. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the dye's properties, experimental protocols for its use, and its historical significance in the landscape of fluorescent indicators.

Introduction: The Dawn of Intracellular Calcium Measurement

Prior to the 1980s, the measurement of intracellular free calcium was largely restricted to cells large enough for microinjection of calcium-sensitive proteins like aequorin or dyes such as arsenazo III. This limitation excluded a vast array of smaller cell types from direct investigation. The landscape of cellular biology was profoundly changed with the introduction of Quin-2 by Roger Y. Tsien, Tullio Pozzan, and Timothy J. Rink in their seminal 1982 paper.[1] Quin-2's ingenious design, featuring a high affinity for calcium and a cell-permeant acetoxymethyl (AM) ester form, surmounted the previous technical barriers, enabling the loading of the indicator into a wide variety of cells without compromising membrane integrity.

Quin-2 is a synthetic, fluorescent chelator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1] This property allows for the direct correlation of fluorescence signals with [Ca²⁺]i, providing a dynamic window into the intricate signaling pathways governed by this ubiquitous second messenger. While later superseded by more advanced indicators with improved photophysical properties, the principles and techniques established with Quin-2 laid the foundational groundwork for the entire field of fluorescent ion indicators.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the Quin-2 fluorescent dye. These parameters are essential for the accurate interpretation of experimental data and for comparing Quin-2 with other fluorescent indicators.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Ca²⁺ | 115 nM | Effective dissociation constant in a solution mimicking the cationic composition of cytoplasm.[1] |

| Excitation Wavelength (λex) | 339 nm | Optimal excitation wavelength for the Ca²⁺-bound form.[2] |

| Emission Wavelength (λem) | 492 nm | Emission maximum for the Ca²⁺-bound form.[2] |

| Quantum Yield (Φ) | 0.14 (Ca²⁺-bound) | The quantum yield of the Ca²⁺-complex is significantly higher than the Ca²⁺-free form, leading to a ~5-fold increase in fluorescence.[3] |

| Molar Extinction Coefficient (ε) | ~5000 M⁻¹cm⁻¹ | At 354 nm in a Ca²⁺- and Mg²⁺-free medium.[4] |

| Stoichiometry (Quin-2:Ca²⁺) | 1:1 | Quin-2 binds to calcium in a 1:1 ratio.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the use of Quin-2 in measuring intracellular calcium concentrations.

Loading Cells with Quin-2 AM

The most common method for introducing Quin-2 into cells is through its membrane-permeant acetoxymethyl ester, Quin-2 AM. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now impermeant Quin-2 tetracarboxylate in the cytoplasm.

Materials:

-

Quin-2 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pluronic F-127 (optional, to aid in dye solubilization)

-

Cell suspension or adherent cells on coverslips

Protocol:

-

Prepare a Quin-2 AM Stock Solution: Dissolve Quin-2 AM in anhydrous DMSO to a final concentration of 1-10 mM. This stock solution should be stored in small aliquots at -20°C, protected from light and moisture.

-

Prepare the Loading Buffer: On the day of the experiment, dilute the Quin-2 AM stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM. The optimal concentration will vary depending on the cell type and should be determined empirically. To aid in the dispersion of the nonpolar Quin-2 AM in the aqueous buffer, a small amount of Pluronic F-127 (e.g., a final concentration of 0.02%) can be added to the loading buffer.

-

Cell Loading:

-

For suspension cells: Centrifuge the cells and resuspend them in the loading buffer at a density of approximately 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

For adherent cells: Remove the culture medium and wash the cells once with the physiological buffer before adding the loading buffer.

-

-

Incubation: Incubate the cells with the Quin-2 AM loading buffer for 30-60 minutes at 37°C, protected from light. The optimal loading time may vary between cell types.

-

Washing: After incubation, wash the cells at least twice with fresh, warm physiological buffer to remove any extracellular Quin-2 AM. This is a critical step to minimize background fluorescence.

-

De-esterification: Resuspend the cells (or add fresh buffer to adherent cells) and incubate for an additional 30 minutes at room temperature or 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases. The cells are now loaded with Quin-2 and ready for fluorescence measurements.

Measurement of Intracellular Calcium

Fluorescence measurements are typically performed using a fluorometer or a fluorescence microscope equipped with appropriate filters for Quin-2's excitation and emission wavelengths.

Instrumentation Settings:

-

Excitation: 339 nm

-

Emission: 492 nm

Procedure:

-

Baseline Measurement: Record the baseline fluorescence (F) of the Quin-2 loaded cells in a resting state.

-

Stimulation: Add the experimental stimulus (e.g., agonist, ionophore) and record the change in fluorescence over time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.

Calibration of the Quin-2 Signal

To convert the measured fluorescence intensity into an absolute concentration of intracellular calcium, a calibration procedure is necessary to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals. This is typically achieved at the end of each experiment using a calcium ionophore to permeabilize the cell membrane to Ca²⁺ and a calcium chelator to create a Ca²⁺-free environment.

Materials:

-

Ionomycin (B1663694) or A23187 (calcium ionophores)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

Digitonin (B1670571) or Triton X-100 (optional, for cell lysis)

-

Calcium-free buffer

-

Buffer with a saturating concentration of calcium

Protocol:

-

Determination of Maximum Fluorescence (Fmax):

-

At the end of the experiment, add a calcium ionophore such as ionomycin (typically 1-5 µM final concentration) to the cells in a buffer containing a physiological concentration of Ca²⁺ (e.g., 1-2 mM). This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, leading to the saturation of intracellular Quin-2 with Ca²⁺.

-

Record the fluorescence intensity until a stable maximum plateau is reached. This value represents Fmax.

-

-

Determination of Minimum Fluorescence (Fmin):

-

Following the Fmax measurement, add a high concentration of the calcium chelator EGTA (e.g., 2-5 mM final concentration) to the cell suspension. The pH of the EGTA solution should be adjusted to be near physiological pH. EGTA will chelate the extracellular calcium, and the ionophore will facilitate the removal of calcium from the cytoplasm, leading to a Ca²⁺-free state for the intracellular Quin-2.

-

Record the fluorescence intensity until a stable minimum is reached. This value represents Fmin.

-

Alternatively, Fmin can be determined by lysing the cells with a detergent like digitonin or Triton X-100 in the presence of EGTA.

-

Calculation of Intracellular Calcium Concentration:

The intracellular free calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Where:

-

[Ca²⁺]i is the intracellular free calcium concentration.

-

Kd is the dissociation constant of Quin-2 for Ca²⁺ (115 nM).

-

F is the experimental fluorescence intensity.

-

Fmin is the minimum fluorescence intensity in the absence of calcium.

-

Fmax is the maximum fluorescence intensity at calcium saturation.

Mandatory Visualizations

Signaling Pathway of Quin-2 Calcium Chelation

References

- 1. Calcium homeostasis in intact lymphocytes: cytoplasmic free calcium monitored with a new, intracellularly trapped fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]

- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

Quin-2: A Technical Guide to its Spectral Properties and Application in Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the fluorescent calcium indicator, Quin-2. It details the methodologies for its use in measuring intracellular calcium concentrations and explores its application within the context of cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are described in detail.

Core Spectral and Physicochemical Properties of Quin-2

Quin-2 is a first-generation fluorescent indicator widely used for the measurement of intracellular calcium concentrations ([Ca²⁺]i). Its fluorescence is highly sensitive to the binding of Ca²⁺ ions. The key spectral and physicochemical properties of Quin-2 are summarized below.

| Property | Ca²⁺-Free Quin-2 | Ca²⁺-Bound Quin-2 | Reference |

| Maximum Excitation Wavelength (λex) | ~354 nm | ~332-339 nm | [1] |

| Maximum Emission Wavelength (λem) | ~510 nm | ~492-495 nm | [1][2] |

| Quantum Yield (ΦF) | ~0.025 (Calculated) | 0.14 | [3][4] |

| Molar Extinction Coefficient (ε) | 5,000 M⁻¹cm⁻¹ at 354 nm | Not explicitly stated | |

| Fluorescence Lifetime (τ) | ~1.3 ns | ~11.6 ns | [3] |

| Dissociation Constant (Kd) for Ca²⁺ | - | 115 nM | [2] |

Note: The fluorescence intensity of Quin-2 increases approximately 5-fold upon binding to Ca²⁺.[3] The quantum yield of the Ca²⁺-free form was calculated based on the reported 5-fold increase in fluorescence yield upon calcium binding and the known quantum yield of the bound form.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i) using Quin-2

This section outlines the key steps for using Quin-2 to measure intracellular calcium concentrations in live cells.

2.1.1. Reagent Preparation

-

Quin-2 AM Stock Solution: Prepare a 2 to 5 mM stock solution of the acetoxymethyl (AM) ester of Quin-2 (Quin-2/AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Quin-2/AM is the membrane-permeant form of the dye.

-

Loading Buffer: Prepare a suitable buffer for cell loading, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. The buffer should be at the appropriate pH and osmolarity for the cells being studied.

-

(Optional) Pluronic® F-127 Solution: To aid in the dispersion of the lipophilic Quin-2/AM in the aqueous loading buffer and facilitate its entry into cells, a 0.04% solution of Pluronic® F-127 can be added to the loading buffer.[2]

-

(Optional) Probenecid (B1678239) Solution: To reduce the leakage of the de-esterified, active form of Quin-2 from the cells, probenecid (1-2 mM) can be included in the loading buffer.[2]

2.1.2. Cell Loading Protocol

-

Culture cells to the desired confluency on a suitable platform for fluorescence measurement (e.g., 96-well black-walled, clear-bottom plates, or coverslips for microscopy).

-

Prepare the Quin-2/AM working solution by diluting the stock solution into the loading buffer to a final concentration of 2 to 20 µM.[2] The optimal concentration should be determined empirically for each cell type, with a starting concentration of 4-5 µM being a common recommendation.[2] If using, add Pluronic® F-127 and probenecid to the working solution.

-

Remove the cell culture medium and wash the cells once with the loading buffer.

-

Add the Quin-2/AM working solution to the cells and incubate at 37°C for 30 to 60 minutes.[2] The incubation time may need to be optimized.

-

After incubation, wash the cells twice with fresh, warm loading buffer to remove any extracellular dye.

-

Incubate the cells for a further 30 minutes in fresh loading buffer to allow for complete de-esterification of the Quin-2/AM by intracellular esterases, which traps the active, Ca²⁺-sensitive form of Quin-2 inside the cells.

-

The cells are now loaded and ready for fluorescence measurements.

2.1.3. Fluorescence Measurement and Calibration

Fluorescence measurements can be performed using a fluorescence plate reader, a fluorometer, or a fluorescence microscope.

-

Instrumentation Setup:

-

Experimental Procedure:

-

Record the baseline fluorescence of the resting cells.

-

Add the experimental stimulus (e.g., agonist, ionophore) and record the change in fluorescence intensity over time.

-

-

Calibration of Intracellular Quin-2 Fluorescence: To convert the measured fluorescence intensity into absolute [Ca²⁺]i values, a calibration procedure is required. This typically involves the following steps at the end of an experiment:

-

Determination of Fmax (Maximum Fluorescence): Lyse the cells with a detergent such as digitonin (B1670571) or Triton X-100 in the presence of a saturating concentration of Ca²⁺ (e.g., 1 mM) to obtain the maximum fluorescence signal (Fmax).

-

Determination of Fmin (Minimum Fluorescence): After obtaining Fmax, chelate all the Ca²⁺ by adding a high concentration of a calcium chelator like EGTA (e.g., 10 mM) to determine the minimum fluorescence signal (Fmin).

-

Calculation of [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Where:

-

Kd is the dissociation constant of Quin-2 for Ca²⁺ (115 nM)[2]

-

F is the measured fluorescence intensity of the experimental sample.

-

Fmin is the minimum fluorescence intensity.

-

Fmax is the maximum fluorescence intensity.

-

-

Experimental Workflow for [Ca²⁺]i Measurement

The following diagram illustrates the general workflow for measuring intracellular calcium using Quin-2.

Caption: Workflow for intracellular calcium measurement using Quin-2.

Application in Cellular Signaling: The GPCR-IP₃ Pathway

Quin-2 has been instrumental in elucidating calcium's role as a second messenger in numerous signaling pathways. A classic example is the G-protein coupled receptor (GPCR) pathway that leads to the generation of inositol (B14025) trisphosphate (IP₃) and the subsequent release of calcium from intracellular stores.

GPCR-IP₃ Signaling Pathway

The following diagram illustrates the key steps in this pathway.

Caption: GPCR-mediated IP₃ signaling pathway leading to intracellular Ca²⁺ release.

This pathway is initiated when a ligand binds to a Gq-coupled GPCR on the cell surface.[5][6] This activates the Gq protein, which in turn activates phospholipase C (PLC).[5][6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and IP₃.[5] IP₃ diffuses through the cytosol and binds to its receptor on the membrane of the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[5] The resulting increase in intracellular Ca²⁺ concentration, which can be measured using Quin-2, triggers a variety of cellular responses.

References

- 1. What is the difference between Fura-2 and Quin-2 | AAT Bioquest [aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Fluorescence lifetime imaging of calcium using Quin–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]

- 5. youtube.com [youtube.com]

- 6. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intracellular Calcium Measurement Using Quin-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for using Quin-2, a fluorescent indicator, to measure intracellular calcium concentrations. Quin-2 was one of the first widely used fluorescent probes for quantifying cytosolic free calcium, playing a pivotal role in advancing our understanding of calcium signaling.

Core Principle of Quin-2 Function

Quin-2 is a fluorescent chelator that exhibits a significant change in its fluorescence properties upon binding to calcium ions (Ca²⁺). Its mechanism is rooted in the specific and high-affinity binding of Ca²⁺, which induces a conformational change in the dye molecule. This change leads to a substantial increase in its fluorescence quantum yield.[1] In its unbound state, Quin-2 has a low fluorescence, but when it binds to Ca²⁺, the fluorescence intensity can increase up to twenty-fold.[1] By monitoring these changes in fluorescence, researchers can quantify the concentration of free intracellular calcium ([Ca²⁺]i).

The dye is introduced into cells in its acetoxymethyl (AM) ester form, Quin-2 AM.[2] The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeable, active form of Quin-2 in the cytoplasm.[2] This ensures that the measurements reflect intracellular calcium levels.

Quantitative Data and Spectral Properties

The utility of Quin-2 is defined by its specific spectral and binding properties. High-affinity probes like Quin-2 are particularly well-suited for monitoring the low levels of calcium typically found in resting cells.[4]

| Property | Value | Notes |

| Dissociation Constant (Kd) for Ca²⁺ | ~115 nM[4] | High affinity makes it ideal for measuring basal Ca²⁺ levels. |

| Excitation Wavelength (λex) | ~339 nm (Ca²⁺-bound)[2][4] | Optimal wavelength for exciting the dye when complexed with calcium. |

| ~354-360 nm (Ca²⁺-free)[1] | Excitation wavelength for the unbound form. | |

| Emission Wavelength (λem) | ~492 nm (Ca²⁺-bound)[2][4] | The peak fluorescence emission wavelength upon Ca²⁺ binding. |

| ~510 nm (Ca²⁺-free)[1] | The emission wavelength for the unbound form. | |

| Quantum Yield (Φ) | ~0.14 (Ca²⁺-bound)[2] | Represents a high fluorescence efficiency when bound to calcium. |

| Low (Ca²⁺-free) | The fluorescence efficiency is significantly lower in the absence of calcium. |

Detailed Experimental Protocol

This section outlines the key steps for loading cells with Quin-2 AM, and for the subsequent measurement and calibration of the fluorescence signal to determine intracellular calcium concentrations.

Reagent Preparation and Dye Loading

-

Quin-2 AM Stock Solution: Prepare a 1-10 mM stock solution of Quin-2 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store this solution in small aliquots, protected from light and moisture, at -20°C.

-

Loading Buffer: A common loading buffer is a balanced salt solution, such as Hanks' Balanced Salt Solution (HBSS) or a physiological saline solution, buffered to a pH of 7.2-7.4 with HEPES.

-

Cell Preparation: Culture cells to an appropriate confluency on coverslips for microscopy or in a suspension for fluorometry.

-

Loading Procedure:

-

Dilute the Quin-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. The addition of a non-ionic detergent like Pluronic F-127 (at ~0.02%) can aid in the dispersion of the nonpolar AM ester in the aqueous buffer.

-

Remove the cell culture medium and wash the cells with the loading buffer.

-

Incubate the cells with the Quin-2 AM loading solution for 30-60 minutes at 37°C. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.

-

After incubation, wash the cells two to three times with fresh, warm loading buffer to remove any extracellular dye.

-

Allow the cells to rest for approximately 30 minutes to ensure complete de-esterification of the Quin-2 AM by intracellular esterases.

-

Fluorescence Measurement

Fluorescence can be measured using a fluorescence microscope, a plate reader, or a fluorometer.

-

Excitation: Excite the Quin-2 loaded cells at approximately 339 nm.[4]

-

Emission: Collect the fluorescence emission at approximately 492 nm.[4]

-

Data Acquisition:

-

Record a baseline fluorescence signal (F_baseline) from the resting cells.

-

Introduce the experimental stimulus (e.g., agonist, drug) that is expected to alter [Ca²⁺]i.

-

Continuously record the fluorescence intensity (F) over time to monitor the calcium transient.

-

Signal Calibration

To convert the measured fluorescence intensity into an absolute calcium concentration, the signal must be calibrated. This is typically achieved by determining the minimum (F_min) and maximum (F_max) fluorescence signals.[5]

-

Maximum Fluorescence (F_max): At the end of the experiment, lyse the cells using a detergent like digitonin (B1670571) or Triton X-100 in the presence of a saturating concentration of Ca²⁺ (e.g., 1-10 mM CaCl₂) to obtain the maximum fluorescence signal.

-

Minimum Fluorescence (F_min): Following the F_max measurement, chelate all the calcium by adding a high concentration of a calcium chelator like EGTA (e.g., 10-50 mM) to determine the minimum fluorescence signal.[5]

The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation :[6][7]

[Ca²⁺]i = Kd * (F - F_min) / (F_max - F)

Where:

-

[Ca²⁺]i is the intracellular free calcium concentration.

-

Kd is the dissociation constant of Quin-2 for Ca²⁺ (~115 nM).[4]

-

F is the experimental fluorescence intensity at any given time.

-

F_min is the minimum fluorescence intensity in the absence of Ca²⁺.

-

F_max is the maximum fluorescence intensity at Ca²⁺ saturation.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Quin-2 Measurement

The following diagram illustrates the standard workflow for an intracellular calcium measurement experiment using Quin-2.

Caption: Workflow for [Ca²⁺]i measurement using Quin-2.

Gq-Protein Coupled Receptor (GPCR) Signaling Pathway

Quin-2 is frequently used to measure calcium release triggered by the activation of Gq-coupled receptors. This pathway is a fundamental mechanism for cell signaling.[8][9]

Caption: Gq-PLC-IP₃ signaling pathway leading to Ca²⁺ release.

References

- 1. QUIN 2, Tetrapotassium Salt Binding of Ca2+ leads to a major shift in UV absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield. | 73630-23-6 [sigmaaldrich.com]

- 2. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]

- 3. Quin-2, AM *CAS 83104-85-2* | AAT Bioquest [aatbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators | Journal of Neuroscience [jneurosci.org]

- 8. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Quin-2: A Comprehensive Technical Guide to its Calcium Binding Affinity and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the calcium (Ca²⁺) binding properties of the fluorescent indicator Quin-2. It details the quantitative aspects of its Ca²⁺ affinity, provides meticulous experimental protocols for the determination of its dissociation constant (Kd), and illustrates its application in cellular signaling pathways.

Core Principles of Quin-2 Calcium Binding

Quin-2 is a high-affinity fluorescent indicator for Ca²⁺, widely utilized for the measurement of intracellular calcium concentrations.[1] Its fundamental principle of operation lies in the significant change in its fluorescent properties upon binding to Ca²⁺. This ratiometric dye exhibits an increase in fluorescence intensity when it forms a complex with calcium ions.[1] Quin-2 possesses a high selectivity for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺), an essential characteristic for accurate measurements within a cellular environment.[2]

The equilibrium between the free (Quin-2) and calcium-bound (Ca-Quin-2) forms of the indicator is governed by its dissociation constant (Kd). The Kd is a critical parameter that defines the concentration of free Ca²⁺ at which half of the Quin-2 molecules are bound to calcium. A lower Kd value signifies a higher affinity of the indicator for Ca²⁺.

Quantitative Analysis of Quin-2 Calcium Binding Affinity

The dissociation constant (Kd) of Quin-2 for Ca²⁺ is influenced by various experimental conditions, including pH, temperature, and the presence of other ions. The following table summarizes the reported Kd values for Quin-2 under different conditions.

| Parameter | Value | Experimental Conditions | Source |

| Kd for Ca²⁺ | 115 nM | Not specified | [3] |

| Kd for Ca²⁺ | 60 nM | In the absence of Mg²⁺ | [4] |

| Kd for Ca²⁺ | 74 nM | Determined from pre-exponential factors in fluorescence lifetime measurements | [4] |

| pKd for Ca²⁺ | 7.2 | Aqueous solution with EGTA as Ca²⁺ buffer, room temperature | [4] |

| logKCaY | 7.1 | Not specified | [2][5] |

| Kd for Mg²⁺ | 89 ± 5 µM | pH 7.5 | |

| logMgY | 2.7 | Not specified | [2][5] |

Experimental Protocol: Determination of Quin-2 Kd by Spectrofluorometry

This section provides a detailed methodology for the experimental determination of the dissociation constant (Kd) of Quin-2 for Ca²⁺ using spectrofluorometry and EGTA-buffered calcium standards.

Materials and Reagents

-

Quin-2 (potassium salt)

-

Calcium Chloride (CaCl₂)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

MOPS (3-(N-morpholino)propanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

-

Potassium Chloride (KCl)

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized, metal-free water

-

Spectrofluorometer with excitation and emission monochromators

-

pH meter

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for determining the Kd of Quin-2.

Detailed Protocol

1. Preparation of Stock Solutions:

-

Quin-2 Stock Solution (e.g., 1 mM): Dissolve a known weight of Quin-2 potassium salt in deionized, metal-free water. Store protected from light.

-

CaCl₂ Stock Solution (e.g., 1 M): Prepare a high-concentration stock solution of CaCl₂ in deionized water. The exact concentration should be verified by titration.

-

EGTA Stock Solution (e.g., 0.5 M): Dissolve EGTA in deionized water and adjust the pH to ~7.0-7.5 with NaOH to facilitate dissolution.

-

Buffer Solution (e.g., 100 mM MOPS or HEPES, 100 mM KCl, pH 7.2): Prepare a buffer with a known pH and ionic strength.

2. Preparation of Ca²⁺/EGTA Calibration Buffers:

-

Prepare a series of calibration buffers with varying free Ca²⁺ concentrations using the EGTA buffer system. This involves mixing the CaCl₂ and EGTA stock solutions in precise ratios.

-

The free Ca²⁺ concentration in each buffer can be calculated using specialized software or established equations that take into account the pH, temperature, and ionic strength of the buffer.

-

Prepare a "zero Ca²⁺" buffer containing EGTA but no added CaCl₂ and a "saturating Ca²⁺" buffer with a high concentration of CaCl₂ to determine the minimum (Fmin) and maximum (Fmax) fluorescence of Quin-2, respectively.

3. Spectrofluorometric Measurements:

-

Set the excitation and emission wavelengths on the spectrofluorometer to the optimal values for Quin-2 (typically around 339 nm for excitation and 492 nm for emission).[1][3]

-

Add a small, constant amount of the Quin-2 stock solution to each of the Ca²⁺/EGTA calibration buffers in a quartz cuvette. The final concentration of Quin-2 should be in the low micromolar range to avoid buffering the Ca²⁺ concentration.

-

Record the fluorescence intensity (F) for each buffer, starting with the zero Ca²⁺ buffer (Fmin), followed by the intermediate Ca²⁺ concentrations, and finally the saturating Ca²⁺ buffer (Fmax).

4. Data Analysis and Kd Determination:

-

The free Ca²⁺ concentration ([Ca²⁺]) for each calibration buffer should be accurately calculated.

-

The relationship between fluorescence intensity and free Ca²⁺ concentration can be described by the following equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

-

To determine the Kd, plot the fluorescence intensity (F) as a function of the free Ca²⁺ concentration.

-

Fit the data to a sigmoidal binding curve. The Kd value corresponds to the free Ca²⁺ concentration at which the fluorescence is halfway between Fmin and Fmax.

Application in Cellular Signaling

Quin-2 is a valuable tool for investigating intracellular Ca²⁺ signaling pathways. It can be loaded into cells in its acetoxymethyl (AM) ester form (Quin-2 AM), which is membrane-permeant.[2] Once inside the cell, cellular esterases cleave the AM group, trapping the active Quin-2 indicator in the cytoplasm. Changes in intracellular Ca²⁺ concentration, triggered by various stimuli, can then be monitored by measuring the fluorescence of Quin-2.

Example Signaling Pathway: GPCR-Mediated Calcium Release

A common application of Quin-2 is to measure Ca²⁺ mobilization following the activation of G-protein coupled receptors (GPCRs).

Caption: GPCR signaling leading to intracellular Ca²⁺ release.

In this pathway, the binding of an agonist to a GPCR activates a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is detected by the change in Quin-2 fluorescence.

Conclusion

Quin-2 remains a foundational tool in the study of calcium signaling. Its high affinity and selectivity for Ca²⁺, coupled with its well-characterized fluorescent response, make it a reliable indicator for quantifying intracellular calcium levels. A thorough understanding of its binding properties and the experimental factors that influence them is crucial for obtaining accurate and reproducible data in research and drug development settings. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of Quin-2 in the investigation of calcium-mediated cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]

- 3. Measuring the in situs Kd of a genetically-encoded Ca2+ sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new method of determining intracellular free Ca2+ concentration using Quin2-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding Quin-2 fluorescence excitation and emission spectra

An In-depth Technical Guide to Quin-2 Fluorescence for Cellular Calcium Measurement

Introduction

Quin-2 is a pioneering fluorescent indicator used for the quantitative measurement of intracellular free calcium concentrations ([Ca²⁺]i). As a first-generation calcium probe, it played a crucial role in advancing the understanding of calcium signaling in various cell types. Quin-2 is a non-ratiometric indicator, meaning its fluorescence intensity increases upon binding to Ca²⁺.[1] It is a tetracarboxylic acid that exhibits high selectivity and affinity for Ca²⁺, making it particularly useful for monitoring the low calcium levels found in resting cells.[2] This guide provides a comprehensive overview of the spectral properties, mechanism of action, and experimental protocols associated with Quin-2 for researchers, scientists, and professionals in drug development.

Spectral and Photophysical Properties of Quin-2

The fluorescence of Quin-2 is highly dependent on the concentration of free Ca²⁺. In its unbound (calcium-free) state, Quin-2 exhibits weak fluorescence. Upon binding to Ca²⁺, its quantum yield increases significantly, resulting in a roughly five-fold enhancement of its fluorescence signal.[1] This change in fluorescence intensity is the basis for its use as a calcium indicator.

The excitation maximum for Quin-2 is approximately 339 nm, and its emission maximum is around 492 nm.[1][2] While it can be used in fluorescence microscopy and fluorimetry, its relatively low absorbance and quantum yield compared to later-generation indicators like Fura-2 are notable limitations.[3]

Quantitative Data for Quin-2

The following table summarizes the key quantitative parameters of Quin-2, providing a quick reference for experimental design and data interpretation.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~339 nm | In Ca²⁺-saturated form.[1][2] |

| Emission Maximum (λem) | ~492 nm | In Ca²⁺-saturated form.[1][2] |

| Dissociation Constant (Kd) for Ca²⁺ | 115 nM | In a buffer mimicking cytoplasm.[1][2] Another source reports 2.9 ± 0.2 nM at pH 7.5.[4][5] |

| Dissociation Constant (Kd) for Mg²⁺ | 89 ± 5 µM | At pH 7.5.[4][5] |

| Quantum Yield (Ca²⁺-bound) | 0.14 | [6] |

| Fluorescence Enhancement | ~5-fold | Upon saturation with Ca²⁺.[1] |

| Stoichiometry | 1:1 | For Ca²⁺ binding.[1] |

Mechanism of Action and Visualization

Quin-2 is a chelator that binds Ca²⁺ in a 1:1 ratio.[1] The fluorescence of the quinoline (B57606) fluorophore within the Quin-2 molecule is quenched in the Ca²⁺-free state. When Quin-2 binds to a calcium ion, a conformational change occurs that reduces this quenching, leading to a significant increase in fluorescence intensity.

References

- 1. Calcium homeostasis in intact lymphocytes: cytoplasmic free calcium monitored with a new, intracellularly trapped fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. What is the difference between Fura-2 and Quin-2 | AAT Bioquest [aatbio.com]

- 4. Quin 2: the dissociation constants of its Ca2+ and Mg2+ complexes and its use in a fluorimetric method for determining the dissociation of Ca2+-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quin 2: the dissociation constants of its Ca2+ and Mg2+ complexes and its use in a fluorimetric method for determining the dissociation of Ca2+-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]

Quin-2 Versus Other Fluorescent Calcium Indicators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quin-2 and a comparative analysis with other popular fluorescent calcium indicators. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate indicator for their experimental needs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to Fluorescent Calcium Indicators

Fluorescent calcium indicators are indispensable tools for studying intracellular calcium (Ca²⁺) signaling, a ubiquitous process governing a vast array of cellular functions, from muscle contraction and neurotransmission to gene expression and apoptosis.[1] These indicators are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺, allowing for the real-time visualization and quantification of intracellular Ca²⁺ dynamics. The development of these indicators, starting with Quin-2, has revolutionized our understanding of cellular signaling.[2]

This guide will delve into the specifics of Quin-2, a first-generation indicator, and compare it to its successors, including the ratiometric indicators Fura-2 and Indo-1, and the single-wavelength indicators Fluo-3, Fluo-4, and Rhod-2. The selection of an appropriate indicator is critical and depends on factors such as the specific experimental question, the instrumentation available, and the cell type being studied.[1]

Quantitative Comparison of Fluorescent Calcium Indicators

The choice of a calcium indicator is heavily influenced by its photophysical and chemical properties. The following tables summarize the key quantitative data for Quin-2 and other commonly used fluorescent calcium indicators, facilitating a direct comparison.

Table 1: Properties of UV-Excitable Fluorescent Calcium Indicators

| Indicator | Type | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Dissociation Constant (Kd) for Ca²⁺ (nM) | Quantum Yield (Ca²⁺-bound) |

| Quin-2 | Single-Wavelength | 339[3][4] | 492[3][4] | 115[3] | 0.14[4] |

| Fura-2 | Ratiometric (Excitation) | 340 (Ca²⁺-bound) / 380 (Ca²⁺-free)[5][6] | 505-510[5][6] | 145[5] | ~0.23-0.49 |

| Indo-1 | Ratiometric (Emission) | ~330-350[7][8] | 400 (Ca²⁺-bound) / 475-480 (Ca²⁺-free)[7][9] | 230[7] | ~0.48 |

Table 2: Properties of Visible Light-Excitable Fluorescent Calcium Indicators

| Indicator | Type | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Dissociation Constant (Kd) for Ca²⁺ (nM) | Fluorescence Intensity Increase upon Ca²⁺ Binding |

| Fluo-3 | Single-Wavelength | 505-506[5][10] | 525-526[5][10] | 390[5][10][11] | >100-fold[11][12] |

| Fluo-4 | Single-Wavelength | 490-494[5][10] | 515-516[5] | 345-355[5][10] | ~100-fold[10] |

| Rhod-2 | Single-Wavelength | 550-557[13] | 578-581[13] | 570 | ~80-100-fold[13] |

| Cal-520 | Single-Wavelength | 492[10] | 514[10] | 320[10][14] | ~100-fold[10] |

| Calbryte™ 520 | Single-Wavelength | 492[10] | 514[10] | 1200[10][14] | ~300-fold[10][14] |

In-depth Look at Quin-2

Quin-2 was one of the first widely used fluorescent indicators for measuring cytosolic free Ca²⁺.[2] Its development was a significant milestone in cell biology.

Advantages of Quin-2:

-

High Affinity for Calcium: With a Kd of 115 nM, Quin-2 is well-suited for measuring low, resting intracellular Ca²⁺ concentrations.[3]

-

High Selectivity: It shows high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and is not affected by intracellular pH, sodium gradients, or membrane potential.[3][4][15]

Disadvantages of Quin-2:

-

Low Quantum Yield: Compared to its successors, Quin-2 has a relatively low quantum yield (0.14), resulting in weaker fluorescence signals.[4][15]

-

UV Excitation: Excitation in the UV range (339 nm) can cause cellular photodamage and autofluorescence.[16]

-

Single-Wavelength Indicator: As a single-wavelength indicator, measurements can be affected by variations in dye concentration, cell thickness, and photobleaching.[17]

-

Lower Fluorescence Intensity: Fura-2 and Indo-1 offer up to 30-fold brighter fluorescence compared to Quin-2.[2][18]

Comparison with Other Fluorescent Calcium Indicators

Ratiometric Indicators: Fura-2 and Indo-1

Fura-2 and Indo-1 were developed to overcome some of the limitations of Quin-2.[2] Their key advantage is being ratiometric, which allows for more accurate quantification of intracellular Ca²⁺ concentrations.[6][19]

-

Fura-2 is an excitation-ratiometric indicator, meaning the ratio of fluorescence emission at a single wavelength (around 510 nm) when excited at two different wavelengths (typically 340 nm and 380 nm) is used to determine the Ca²⁺ concentration.[6][19] This ratiometric measurement corrects for artifacts such as uneven dye loading, photobleaching, and changes in cell thickness.[6][19]

-

Indo-1 is an emission-ratiometric indicator. It is excited at a single wavelength (around 350 nm), and the ratio of the fluorescence intensities at two different emission wavelengths (around 400 nm for Ca²⁺-bound and 475 nm for Ca²⁺-free) is measured.[9] This makes it particularly suitable for flow cytometry applications where rapidly switching excitation wavelengths is not practical.[9]

Visible Light-Excitable Indicators: Fluo-3, Fluo-4, and Rhod-2

The development of indicators excitable by visible light was a significant advancement, as it minimized phototoxicity and cellular autofluorescence associated with UV excitation.[16][20]

-

Fluo-3 and Fluo-4 are single-wavelength green fluorescent indicators that are widely used for their large fluorescence intensity increase upon Ca²⁺ binding (typically over 100-fold).[11][12] They are compatible with common laser lines (e.g., 488 nm argon-ion laser) used in confocal microscopy and flow cytometry.[11][12] Fluo-4 is an analog of Fluo-3 with fluorine substituents instead of chlorine, resulting in increased fluorescence excitation at 488 nm and consequently brighter signals.[12][21]

-

Rhod-2 is a red fluorescent indicator, which is advantageous for multiplexing experiments with green fluorescent proteins (GFPs) or other green fluorescent probes.[1] It also helps to minimize interference from green-fluorescent compounds and tissue autofluorescence.[1] Rhod-2 AM has a tendency to accumulate in mitochondria.[22]

Experimental Protocols

The following are generalized protocols for using acetoxymethyl (AM) ester forms of fluorescent calcium indicators, which are membrane-permeable and can be loaded into live cells. These protocols should be optimized for specific cell types and experimental conditions.

Preparation of Stock Solutions

-

Indicator Stock Solution: Prepare a 2 to 5 mM stock solution of the AM ester form of the indicator (e.g., Quin-2 AM, Fura-2 AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Pluronic® F-127 Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. Pluronic® F-127 is a nonionic detergent used to aid the dispersion of the nonpolar AM esters in aqueous media.[23][24]

-

Probenecid (B1678239) Stock Solution (Optional): Prepare a 25 mM stock solution of probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells.[24]

Cell Loading with the Calcium Indicator

-

Cell Preparation: Plate cells on a suitable culture dish or coverslip and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Prepare Loading Buffer: On the day of the experiment, prepare a working solution of the indicator in a physiological buffer (e.g., Hanks and Hepes buffer). The final concentration of the indicator is typically in the range of 2 to 20 µM.[23] The working solution should also contain 0.02% to 0.04% Pluronic® F-127.[23][24] If using probenecid, its final concentration is typically 1 to 2.5 mM.[24]

-

Dye Loading: Remove the culture medium from the cells and wash them once with the physiological buffer. Add the dye loading solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[23] The optimal incubation time can vary between cell lines.

-

Wash: After incubation, wash the cells with the physiological buffer (containing probenecid, if used) to remove any excess extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of the indicator inside the cells.

Calcium Measurement

-

Stimulation: Mount the coverslip with the loaded cells onto a fluorescence microscope or place the microplate in a fluorescence plate reader.

-

Data Acquisition: Acquire baseline fluorescence for a short period. Then, add the desired stimulus (e.g., agonist, ionophore) and record the changes in fluorescence intensity over time.

-

For Quin-2, Fluo-3, Fluo-4, and Rhod-2 , excite at their respective excitation maxima and record the emission intensity.

-

For Fura-2 , alternately excite the cells at 340 nm and 380 nm and record the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is then calculated.

-

For Indo-1 , excite the cells at ~350 nm and record the emission at ~400 nm and ~475 nm. The ratio of the fluorescence intensities (F400/F475) is calculated.

-

Calibration of Intracellular Calcium Concentration

For ratiometric indicators like Fura-2, it is possible to calibrate the fluorescence ratio to determine the absolute intracellular Ca²⁺ concentration. This typically involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios by treating the cells with a Ca²⁺ ionophore (e.g., ionomycin) in the presence of a Ca²⁺-free buffer (containing EGTA) and a Ca²⁺-saturating buffer, respectively. The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of the indicator for Ca²⁺.

-

R is the experimentally measured fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺ concentrations.

-

Sf2/Sb2 is the ratio of the fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at the denominator wavelength (e.g., 380 nm for Fura-2).

Visualizing Cellular Processes and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Caption: G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.

Caption: General experimental workflow for loading and imaging cells with fluorescent calcium indicators.

Caption: Decision tree for selecting a fluorescent calcium indicator based on experimental requirements.

Conclusion

The choice of a fluorescent calcium indicator is a critical step in the design of experiments aimed at studying intracellular Ca²⁺ signaling. Quin-2, as a first-generation indicator, laid the foundation for our ability to measure intracellular Ca²⁺. However, for most applications, newer indicators offer significant advantages in terms of brightness, photostability, and the ability to perform ratiometric measurements. Ratiometric indicators like Fura-2 and Indo-1 are ideal for quantitative measurements, while visible light-excitable indicators such as Fluo-4 and Rhod-2 are excellent for qualitative imaging with reduced phototoxicity and for multiplexing experiments. This guide provides the necessary quantitative data, experimental protocols, and logical frameworks to enable researchers to make informed decisions and obtain reliable and reproducible results in their exploration of the complex world of calcium signaling.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. A new generation of Ca2+ indicators with greatly improved fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 7. Indo-1, pentasodium salt | AAT Bioquest [aatbio.com]

- 8. biotium.com [biotium.com]

- 9. Indo-1 - Wikipedia [en.wikipedia.org]

- 10. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 11. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 13. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]

- 14. resources.biomol.com [resources.biomol.com]

- 15. What is the difference between Fura-2 and Quin-2 | AAT Bioquest [aatbio.com]

- 16. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.biomol.com [resources.biomol.com]

- 18. Influence of quin 2, fura 2 and indo 1 on platelet function and on the measurement of cytosolic free calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fura-2 AM | AAT Bioquest [aatbio.com]

- 20. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]

- 22. caymanchem.com [caymanchem.com]

- 23. docs.aatbio.com [docs.aatbio.com]

- 24. docs.aatbio.com [docs.aatbio.com]

Quin-2: A Technical Guide to its Applications in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-2, a fluorescent indicator for calcium (Ca²⁺), has been a foundational tool in cellular biology for dissecting the intricate roles of intracellular calcium signaling. As a high-affinity Ca²⁺ chelator, Quin-2 enables the real-time measurement of cytosolic free calcium concentrations ([Ca²⁺]i), providing invaluable insights into a myriad of cellular processes. This technical guide provides an in-depth overview of Quin-2's core applications, experimental methodologies, and its role in elucidating complex signaling pathways.

Core Principles and Mechanism of Action

Quin-2 is a tetracarboxylic acid that exhibits a significant increase in fluorescence quantum yield upon binding to Ca²⁺.[1] Its mechanism of action relies on this change in fluorescence intensity. In its unbound (Ca²⁺-free) state, Quin-2 has a low fluorescence quantum yield. When it binds to Ca²⁺ in a 1:1 stoichiometry, its fluorescence signal intensifies approximately five-fold.[2] This property allows for the quantification of changes in intracellular calcium concentration by measuring the fluorescence emission.

Cells are loaded with the acetoxymethyl (AM) ester form of Quin-2 (Quin-2 AM), which is membrane-permeant.[2] Once inside the cell, intracellular esterases cleave the AM groups, trapping the now impermeant Quin-2 in the cytoplasm.[2] The fluorescence of intracellular Quin-2 can then be monitored to report changes in [Ca²⁺]i.

Quantitative Data

A summary of the key quantitative properties of Quin-2 is presented below for easy reference and comparison.

Table 1: Spectroscopic and Physicochemical Properties of Quin-2

| Property | Value (Ca²⁺-free) | Value (Ca²⁺-bound) | Reference |

| Excitation Wavelength (λex) | 354 nm | 332 nm | [1] |

| Emission Wavelength (λem) | ~510 nm | ~492-505 nm | [1][3] |

| Molar Extinction Coefficient (ε) at 354 nm | ~5,000 M⁻¹cm⁻¹ | N/A | [2] |

| Quantum Yield (Φ) | ~0.03 | 0.14 | [4][5] |

| Fluorescence Lifetime (τ) | ~1.3 - 1.5 ns | ~10 - 11.6 ns | [4][6] |

Table 2: Ion Binding Properties of Quin-2

| Property | Value | Reference |

| Dissociation Constant for Ca²⁺ (Kd) | 115 nM (in cytoplasm-like medium) | [2][3] |

| Dissociation Constant for Mg²⁺ (Kd) | ~5 mM | [5] |

| Stoichiometry of Ca²⁺ Binding | 1:1 | [2] |

Experimental Protocols

Detailed Protocol for Loading Cells with Quin-2 AM and Measuring Intracellular Calcium

This protocol provides a general guideline for loading adherent cells with Quin-2 AM and subsequent measurement of intracellular calcium using a fluorescence spectrophotometer or plate reader.

Materials:

-

Quin-2 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

Cells of interest cultured on coverslips or in microplates

-

Fluorescence spectrophotometer or microplate reader with appropriate filter sets (Excitation: ~339 nm, Emission: ~492 nm)

-

Ionomycin (B1663694) or other calcium ionophore

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-10 mM stock solution of Quin-2 AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

-

Cell Preparation:

-

Seed cells on sterile glass coverslips or in a multi-well plate and culture until they reach the desired confluency.

-

-

Loading Cells with Quin-2 AM:

-

Prepare a loading buffer by diluting the Quin-2 AM stock solution into HBSS to a final concentration of 1-5 µM.

-

To aid in the dispersion of the lipophilic Quin-2 AM, first mix the required volume of the Quin-2 AM stock with an equal volume of the 20% Pluronic F-127 stock solution before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

-

(Optional) To inhibit the extrusion of the de-esterified Quin-2 by organic anion transporters, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the Quin-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration may need to be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

After incubation, remove the loading buffer and wash the cells twice with pre-warmed HBSS (containing probenecid if used in the loading step) to remove extracellular Quin-2 AM.

-

Add fresh pre-warmed HBSS (with probenecid if applicable) and incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Quin-2 AM by intracellular esterases.

-

-

Measurement of Intracellular Calcium:

-

Place the coverslip in a cuvette holder or the multi-well plate in the fluorescence spectrophotometer/plate reader.

-

Set the excitation wavelength to ~339 nm and the emission wavelength to ~492 nm.

-

Record a baseline fluorescence (F).

-

Add the agonist or stimulus of interest and record the change in fluorescence intensity over time.

-

At the end of the experiment, obtain the maximum fluorescence (Fmax) by adding a calcium ionophore like ionomycin (e.g., 5-10 µM) to saturate the intracellular Quin-2 with Ca²⁺.

-

Subsequently, obtain the minimum fluorescence (Fmin) by quenching the fluorescence with a chelating agent like EGTA (e.g., 2-5 mM) in the presence of a cell-permeabilizing agent like digitonin (B1670571) or Triton X-100 to chelate all intracellular Ca²⁺.

-

-

Calculation of Intracellular Calcium Concentration:

-

The intracellular free calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F) Where:

-

Applications in Elucidating Signaling Pathways

Quin-2 has been instrumental in deciphering the role of calcium as a second messenger in numerous signaling pathways. A classic application is in the study of G-protein coupled receptor (GPCR) mediated signaling, particularly the phospholipase C (PLC) and inositol (B14025) trisphosphate (IP₃) pathway.

G-Protein Coupled Receptor (GPCR) - IP₃ Signaling Pathway

The binding of an agonist to a Gq-coupled GPCR activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in cytosolic Ca²⁺ can be precisely measured using Quin-2, providing a direct readout of the activation of this signaling cascade.

Experimental Workflow for Studying GPCR-Mediated Calcium Release

The following workflow outlines the key steps in an experiment designed to measure agonist-induced calcium release using Quin-2.

Limitations and Considerations

While Quin-2 has been a valuable tool, it is important to be aware of its limitations:

-

Buffering of Intracellular Calcium: Due to its high affinity for Ca²⁺, intracellular concentrations of Quin-2 in the millimolar range can buffer intracellular calcium transients, potentially underestimating the true magnitude and kinetics of calcium signals.[2]

-

Photobleaching and Phototoxicity: Like many fluorescent dyes, Quin-2 is susceptible to photobleaching upon prolonged excitation, which can affect the accuracy of measurements. High-intensity excitation light can also be phototoxic to cells.

-

Lower Quantum Yield: Compared to newer generation calcium indicators like Fura-2 and Indo-1, Quin-2 has a lower quantum yield, which can result in a lower signal-to-noise ratio.

-

Potential for Cytotoxicity: At high loading concentrations (above 2 mM), Quin-2 can exhibit cytotoxic effects.[2]

Conclusion

Quin-2 remains a significant tool in cellular biology, particularly for its pioneering role in enabling the direct measurement of intracellular calcium. Its high affinity for calcium makes it well-suited for studying resting calcium levels and small changes in [Ca²⁺]i. By understanding its principles, adhering to detailed experimental protocols, and being mindful of its limitations, researchers can continue to leverage Quin-2 to gain valuable insights into the complex and critical role of calcium in cellular signaling and physiology.

References

- 1. QUIN 2, Tetrapotassium Salt Binding of Ca2+ leads to a major shift in UV absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield. | 73630-23-6 [sigmaaldrich.com]

- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. Fluorescence lifetime imaging of calcium using Quin–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]

- 6. A new method of determining intracellular free Ca2+ concentration using Quin2-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quin-2 AM for Live Cell Intracellular Calcium Measurement

Introduction

Quin-2 is a high-affinity fluorescent indicator for calcium (Ca²⁺) with a dissociation constant (Kd) of 115 nM, making it ideal for monitoring the low calcium levels found in resting cells.[1] Its acetoxymethyl ester form, Quin-2 AM, is a cell-permeant molecule that can readily cross the plasma membrane of living cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of Quin-2 within the cytoplasm. This process is known as de-esterification. The binding of calcium to Quin-2 induces a significant change in its fluorescent properties, allowing for the quantification of intracellular calcium concentrations.[2] Quin-2 is highly selective for calcium and is not significantly affected by sodium gradients, membrane potential, or intracellular pH.[1]

The fluorescence of Quin-2 is measured by exciting the dye and recording the emission. The excitation and emission maxima for Quin-2 are approximately 339 nm and 492 nm, respectively.[1] Binding of calcium results in a large increase in fluorescence intensity.[2]

Mechanism of Action

Quin-2 AM passively diffuses across the cell membrane into the cytosol. Inside the cell, non-specific esterases hydrolyze the acetoxymethyl esters, releasing the free Quin-2 acid, which is a polar molecule and is thus trapped within the cell. This active form of Quin-2 binds to free intracellular Ca²⁺, leading to a conformational change that results in a significant increase in fluorescence intensity upon excitation. By measuring the fluorescence intensity, one can determine the concentration of intracellular free calcium.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using Quin-2 AM in live cell calcium imaging experiments.

Table 1: Quin-2 AM Spectral Properties

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum | 339 - 340 | The optimal excitation wavelength for Ca²⁺-bound Quin-2.[1][3] |

| Emission Maximum | 492 - 495 | The peak emission wavelength.[1][3] |

| Cutoff Filter | 475 | Recommended to reduce background noise.[3] |

Table 2: Recommended Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range | Notes |

| Stock Solution | ||

| Quin-2 AM Concentration | 2 - 5 mM | Dissolved in high-quality, anhydrous DMSO.[3] |

| Working Solution | ||

| Quin-2 AM Concentration | 2 - 20 µM | The optimal concentration is cell-type dependent and should be determined empirically. A final concentration of 4-5 µM is recommended for most cell lines.[3] |

| Pluronic® F-127 | 0.04% | A non-ionic detergent used to increase the aqueous solubility of Quin-2 AM.[3] |

| Probenecid (B1678239) | 1 - 2 mM | An anion-transport inhibitor that can be added to reduce leakage of the de-esterified dye from the cells.[3] |

| Cell Loading | ||

| Incubation Temperature | 37 °C | Standard cell culture incubation temperature.[3] |

| Incubation Time | 30 - 60 minutes | Can be extended for certain cell lines to improve signal intensity.[3] |

| De-esterification | ||

| Incubation Time | 20 - 30 minutes | Allows for the complete hydrolysis of the AM ester by intracellular esterases.[4] |

Experimental Protocols

1. Preparation of Quin-2 AM Stock Solution

-

Prepare a 2 to 5 mM stock solution of Quin-2 AM in high-quality, anhydrous DMSO.[3]

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]

2. Preparation of Quin-2 AM Working Solution

-

On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution to room temperature.[3]

-

Prepare a 2 to 20 µM Quin-2 AM working solution in a buffer of your choice, such as Hanks and Hepes buffer (HHBS).[3]

-

For most cell lines, a final concentration of 4-5 µM is recommended.[3] The exact concentration should be determined empirically for your specific cell type.

-

To aid in the dispersion of the dye, 0.04% Pluronic® F-127 can be included in the working solution.[3]

-

If dye leakage is a concern due to organic anion transporters in your cells, probenecid (1-2 mM) may be added to the working solution.[3]

3. Cell Loading Protocol for Adherent Cells

-

Plate cells on sterile coverslips or in a clear-bottom, black-walled microplate and culture overnight in growth medium.

-